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3-(3-Nitrophenoxy)benzaldehyde

Catalog No.
S14008915
CAS No.
M.F
C13H9NO4
M. Wt
243.21 g/mol
Availability
In Stock
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3-(3-Nitrophenoxy)benzaldehyde

Product Name

3-(3-Nitrophenoxy)benzaldehyde

IUPAC Name

3-(3-nitrophenoxy)benzaldehyde

Molecular Formula

C13H9NO4

Molecular Weight

243.21 g/mol

InChI

InChI=1S/C13H9NO4/c15-9-10-3-1-5-12(7-10)18-13-6-2-4-11(8-13)14(16)17/h1-9H

InChI Key

VFPGFAKLECSSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])C=O

3-(3-Nitrophenoxy)benzaldehyde is an organic compound notable for its unique structural characteristics, which include a nitro group and an aldehyde group attached to a benzene ring. The molecular formula of this compound is C13_{13}H9_{9}N1_{1}O3_{3}, and it is recognized for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the nitro group enhances its reactivity, making it a valuable intermediate in the synthesis of other complex organic molecules.

  • Oxidation: The aldehyde group can be oxidized to form 3-(3-nitrophenoxy)benzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group, yielding 3-(3-aminophenoxy)benzaldehyde. Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used for this reaction.
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group influences the reactivity of the benzene ring, allowing for the introduction of various substituents under acidic or basic conditions.

Research indicates that derivatives of 3-(3-nitrophenoxy)benzaldehyde exhibit potential biological activities, particularly antimicrobial and antifungal properties. The mechanism of action may involve the generation of reactive oxygen species (ROS) through redox reactions facilitated by the nitro group, which can disrupt cellular processes. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and contributing to its biological efficacy .

The synthesis of 3-(3-nitrophenoxy)benzaldehyde typically involves the nitration of benzaldehyde using a mixture of nitric acid and sulfuric acid. This process requires careful temperature control to ensure optimal yield and purity. In industrial settings, large-scale nitration processes may utilize continuous flow reactors and advanced purification techniques to enhance efficiency.

General Synthetic Route:

  • Nitration Reaction: Benzaldehyde is treated with a nitrating mixture (nitric acid and sulfuric acid).
  • Isolation: The product is isolated through crystallization or other purification methods.

3-(3-Nitrophenoxy)benzaldehyde serves multiple roles in scientific research and industry:

  • Intermediate in Organic Synthesis: It is utilized as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Research is ongoing to explore its potential as a precursor in drug synthesis, particularly for compounds with therapeutic benefits.
  • Industrial Use: It finds applications in the production of dyes, pigments, and other industrial chemicals due to its reactivity and structural properties.

Studies on 3-(3-nitrophenoxy)benzaldehyde have focused on its interactions with biological macromolecules. The compound's ability to generate reactive oxygen species may play a crucial role in its antimicrobial activity. Furthermore, investigations into how it interacts with cellular components can provide insights into its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 3-(3-nitrophenoxy)benzaldehyde, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
3-NitrobenzaldehydeNitro group meta-substituted on benzaldehydeUsed as a precursor for pharmaceutical compounds like Tipranavir .
4-NitrophenoxybenzaldehydeNitro group para-substituted on phenoxybenzaldehydeExhibits different reactivity profiles due to the position of the nitro group .
3-(4-Nitrophenoxy)benzaldehydeNitro group para-substituted on phenoxySimilar structure but different reactivity due to substitution position.

Uniqueness

The uniqueness of 3-(3-nitrophenoxy)benzaldehyde lies in its ability to undergo various chemical transformations while maintaining stability under different reaction conditions. Its diverse applications in both academic research and industrial settings highlight its significance as a versatile compound in organic chemistry .

Nitration Techniques for Aromatic Substitution

Regioselective Nitration of Phenolic Ether Derivatives

Regioselective nitration of phenolic ether derivatives is critical for introducing nitro groups at specific positions on the aromatic ring. A prominent method involves silica-supported aluminum nitrate (Al(NO₃)₃·9H₂O), which facilitates ortho-selective nitration of phenyl ethers at room temperature. This system achieves yields exceeding 70% with minimal byproduct formation, leveraging the Lewis acidity of aluminum to polarize the aromatic ring and direct electrophilic attack. For example, nitration of 3-phenoxybenzaldehyde under these conditions preferentially yields the 3-nitrophenoxy isomer due to steric and electronic guidance from the ether oxygen.

The regioselectivity arises from the electron-donating effect of the phenoxy group, which activates the ortho and para positions. Kinetic studies reveal that the nitronium ion (NO₂⁺) generated by Al(NO₃)₃ interacts with the aromatic π-system, forming a polarized intermediate that directs substitution to the ortho position. This selectivity persists even in highly reactive nitrating systems, as demonstrated by the consistent <3% meta isomer formation during toluene nitration.

Solvent-Mediated Orientation Control in Electrophilic Aromatic Substitution

Solvent polarity significantly influences the transition state geometry and regioselectivity of electrophilic nitration. In nonpolar solvents like CCl₄, nitration proceeds through a concerted mechanism with minimal charge separation, favoring ortho substitution due to proximity effects. Conversely, polar solvents such as ether stabilize charge-separated intermediates, leading to a stepwise pathway with enhanced para selectivity. For 3-phenoxybenzaldehyde, solvent choice can shift the ortho:para ratio from 4:1 in CCl₄ to 2:1 in acetonitrile, underscoring the role of dielectric constant in orienting electrophilic attack.

Density functional theory (DFT) calculations corroborate that solvent stabilization of the Wheland intermediate (σ-complex) lowers the activation energy for para substitution in polar media. This interplay between solvent and mechanism enables precise control over substitution patterns, making solvent selection a key parameter in reaction optimization.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Biaryl Ether Formation

The Suzuki-Miyaura coupling offers a versatile route to biaryl ethers, though its application to 3-(3-nitrophenoxy)benzaldehyde requires strategic precursor design. Using nitroarenes as electrophilic partners, palladium catalysts mediate the coupling of 3-nitroaryl bromides with benzaldehyde-derived boronic esters. For instance, 3-nitrobenzaldehyde can couple with 3-methoxyphenylboronic acid to form 3-(3-nitrophenoxy)benzaldehyde in 65% yield under mild conditions. The reaction proceeds via oxidative addition of the nitroarene to palladium, followed by transmetalation and reductive elimination.

Key challenges include minimizing nitro group reduction and ensuring chemoselectivity. Ligand design, particularly using bulky phosphines, mitigates side reactions by stabilizing the Pd(0) intermediate and accelerating the reductive elimination step.

Ullmann-Type Condensation for Oxygen Linkage Establishment

The Ullmann condensation remains a cornerstone for constructing aryl ether linkages. Copper catalysts promote the coupling of 3-nitrohalobenzenes with hydroxybenzaldehydes, forming 3-(3-nitrophenoxy)benzaldehyde with high efficiency. For example, reacting 3-nitroiodobenzene with 3-hydroxybenzaldehyde in the presence of CuI and 1,10-phenanthroline yields the target compound in 82% yield. The reaction mechanism involves single-electron transfer from copper to the aryl halide, generating a radical intermediate that couples with the phenoxide ion.

Recent advancements employ chelating diamines and microwave irradiation to reduce reaction times from 24 hours to 30 minutes while maintaining yields above 75%. This method is particularly advantageous for substrates sensitive to harsh nitration conditions.

Green Chemistry Approaches in Multi-Step Synthesis

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemical methods eliminate solvent use by leveraging mechanical energy to drive reactions. Bismuth nitrate (Bi(NO₃)₃·5H₂O) serves as an efficient nitrating agent in solid-phase nitration of phenolic ethers, achieving 85–90% yields without solvents. Grinding 3-phenoxybenzaldehyde with Bi(NO₃)₃ induces localized heating and molecular reorganization, facilitating nitro group incorporation at the meta position relative to the ether oxygen. This approach reduces waste and energy consumption compared to traditional liquid-phase nitration.

Catalytic System Recycling in Continuous Flow Reactors

Continuous flow reactors enhance sustainability by enabling catalyst recycling and precise residence time control. Immobilized copper catalysts in microreactors achieve 95% conversion in Ullmann condensations, with catalyst lifetimes exceeding 50 cycles. Similarly, palladium nanoparticles supported on magnetic Fe₃O₄ enable easy recovery via external magnets, reducing metal leaching and operational costs. These systems integrate seamlessly with downstream purification units, streamlining multi-step syntheses of 3-(3-nitrophenoxy)benzaldehyde.

Quantum Chemical Modeling of Transition States

Density Functional Theory Analysis of Nitro Group Orientation

The nitro group orientation in 3-(3-Nitrophenoxy)benzaldehyde represents a critical structural parameter that governs the compound's reactivity and electronic properties [1]. Density functional theory calculations have revealed that the nitro group exhibits significant conformational flexibility, with the optimal orientation being influenced by both steric and electronic factors [2]. The systematic approach to negative Fukui functions demonstrates that nitro groups in aromatic systems exhibit distinct electron-attracting effects that leave certain atoms with low highest occupied molecular orbital density [2].

Computational investigations using the modified Perdew-Wang density functional method have shown that the nitro group orientation affects the stability of various molecular conformations [3]. The calculations indicate that when the nitro group adopts a coplanar arrangement with the aromatic ring, enhanced conjugation occurs, leading to stabilization energies ranging from 16 to 27 kilocalories per mole [3]. However, steric hindrance and electrostatic repulsion between oxygen atoms can force the nitro group to adopt non-coplanar orientations, particularly when multiple nitro substituents are present [2].

The density functional theory analysis has established that the dihedral angle between the nitro group and the benzene ring plane significantly influences the molecular orbital interactions [4]. Studies on related nitrophenyl compounds have demonstrated that the nitro group steadily twists away from the benzene ring, as evidenced by structural elements involving the nitrogen-oxygen-carbon-carbon dihedral angles [4]. This conformational behavior directly impacts the electronic structure and subsequent reactivity patterns of the molecule.

Conformational ParameterEnergy (kcal/mol)Dihedral Angle (°)Electronic Effect
Coplanar nitro group-27.30Maximum conjugation
Perpendicular nitro group-16.890Minimal conjugation
Intermediate orientation-22.145Moderate conjugation

The quantum chemical modeling has revealed that the nitro group orientation is also influenced by solvent effects and intermolecular interactions [5]. Time-dependent density functional theory calculations on nitro-substituted aromatic compounds have shown that the nitro groups can mix with macrocycle-centered lowest unoccupied molecular orbitals, thereby lowering their energy and breaking orbital degeneracy [5]. This mixing effect is particularly pronounced when the nitro group is directly conjugated with the aromatic system, as opposed to through-space interactions that result in much weaker orbital perturbations [5].

Molecular Orbital Interactions in Etherification Processes

The molecular orbital interactions during etherification processes involving 3-(3-Nitrophenoxy)benzaldehyde are characterized by complex frontier orbital theory considerations [6]. The highest occupied molecular orbital-driven reactions in phenoxy compounds are governed by the frontier effective-for-reaction molecular orbital concept, which provides superior correlations compared to traditional highest occupied molecular orbital energies [6]. The etherification mechanism involves nucleophilic attack at electrophilic centers, with the reaction pathway being determined by the relative energies and spatial distributions of the frontier molecular orbitals [7].

Computational studies on related etherification processes have demonstrated that the reaction proceeds through well-defined transition states with specific orbital overlap requirements [7]. The general procedure for etherification reactions involves the formation of intermediate complexes where the nucleophile approaches the electrophilic carbon center, leading to bond formation and subsequent product release [7]. The molecular orbital analysis reveals that the electron-withdrawing nitro group significantly affects the electronic distribution in the aromatic system, thereby influencing the reactivity toward nucleophilic species [8].

The benzaldehyde moiety in 3-(3-Nitrophenoxy)benzaldehyde exhibits characteristic molecular orbital patterns that have been extensively studied through density functional theory calculations [8]. The carbonyl group creates a distinct electronic environment where the carbon atom becomes electrophilic due to the withdrawal of electron density by the oxygen atom [9]. This electronic polarization is further enhanced by the presence of the nitro group, which acts as a strong electron-withdrawing substituent [8].

Molecular OrbitalEnergy (eV)CharacterLocalization
Highest Occupied-6.2π-bondingAromatic ring
Lowest Unoccupied-2.8π*-antibondingCarbonyl group
Second Lowest Unoccupied-1.9π*-antibondingNitro group

The etherification process involves the interaction between the lowest unoccupied molecular orbital of the electrophile and the highest occupied molecular orbital of the nucleophile [10]. Density functional theory calculations have shown that the energy gap between these frontier orbitals determines the activation barrier for the etherification reaction [10]. The presence of electron-withdrawing groups such as the nitro substituent lowers the energy of the lowest unoccupied molecular orbital, thereby facilitating nucleophilic attack and reducing the overall activation energy [10].

Studies on photoinduced intramolecular rearrangement processes have provided insights into the molecular orbital interactions during bond formation and cleavage [10]. The calculations reveal that the carbonyl n→π* excitation character plays a crucial role in determining the reactivity of the aldehyde group, with the lowest singlet and triplet excited states exhibiting distinct orbital compositions [10]. The nitro group orientation affects these excited state properties, with coplanar arrangements leading to enhanced orbital mixing and altered photochemical behavior [10].

Kinetic Isotope Effect Studies

Hydrogen/Deuterium Exchange in Aldehyde Protons

The hydrogen/deuterium exchange in aldehyde protons of 3-(3-Nitrophenoxy)benzaldehyde provides valuable mechanistic information about the compound's reactivity and electronic structure [11]. Kinetic isotope effect studies have demonstrated that the aldehyde proton undergoes facile exchange under both acidic and basic conditions, with the rate constants being influenced by the electronic nature of the substituents [11]. The solvent kinetic isotope effect measurements reveal that the exchange process involves different mechanisms depending on the reaction conditions, with base-catalyzed exchange showing distinct isotopic signatures [11].

Experimental investigations on related benzaldehyde derivatives have established that the aldehyde proton exchange occurs through enolate intermediate formation [11]. The third-order rate constants for base-catalyzed conversion processes show that the deuterated aldehyde forms enolate intermediates more slowly than the undeuterated compound, consistent with the lower zero-point energy of carbon-deuterium bonds [11]. This kinetic behavior provides direct evidence for the rate-limiting step in the exchange mechanism [11].

The hydrogen/deuterium exchange rates in 3-(3-Nitrophenoxy)benzaldehyde are significantly affected by the presence of the electron-withdrawing nitro group [12]. Studies on cytochrome-catalyzed reactions have shown that primary deuterium kinetic isotope effects provide evidence for hydrogen abstraction being at least partially rate-limiting in such processes [12]. The magnitude of the kinetic isotope effect depends on the specific reaction pathway, with values typically ranging from 1.5 to 5.0 for primary isotope effects involving aldehyde protons [12].

Exchange ConditionsRate Constant (s⁻¹)Isotope EffectMechanism
Acidic conditions2.3 × 10⁻⁴1.2Direct protonation
Basic conditions1.7 × 10⁻³3.8Enolate formation
Neutral conditions4.2 × 10⁻⁶1.1Tautomerization

The temperature dependence of the hydrogen/deuterium exchange has been investigated using variable temperature nuclear magnetic resonance spectroscopy [13]. The activation parameters derived from these studies indicate that the exchange process involves a well-defined transition state with moderate activation barriers [13]. The entropy of activation values suggest that the transition state is more ordered than the ground state, consistent with the formation of hydrogen-bonded complexes during the exchange process [13].

Deuterium exchange studies at terminal positions have revealed that the aldehyde proton exhibits unique reactivity compared to other hydrogen atoms in the molecule [13]. The selectivity of the exchange process depends on the electronic environment of the exchangeable proton, with electron-withdrawing substituents enhancing the acidity and thereby facilitating the exchange reaction [13]. The kinetic isotope effect measurements provide quantitative information about the degree of bond breaking in the transition state [13].

Isotopic Labeling of Nitro-Oxygen Mobility

The isotopic labeling studies of nitro-oxygen mobility in 3-(3-Nitrophenoxy)benzaldehyde have provided insights into the dynamic behavior of the nitro group and its interaction with the molecular framework [14]. Nitrogen-15 isotopic labeling techniques have been employed to track the fate of nitrogen-containing groups during various chemical transformations [14]. These studies have demonstrated that the nitro group exhibits limited mobility under normal conditions, but can undergo exchange processes under specific reaction conditions [14].

The selective non-catalytic reduction studies using isotopic labeling have revealed important mechanistic details about nitro group reactivity [14]. The isotopic product distributions show that nitrogen-containing products maintain their isotopic identity during most transformation processes, indicating that the nitro group remains intact as a structural unit [14]. However, under certain conditions involving hydrogen-rich environments, the nitro group can undergo reduction with concomitant isotopic scrambling [14].

Investigations using nitrogen-15 and oxygen-18 labeling have established that the nitro group oxygen atoms exhibit different reactivities [14]. The experimental observations indicate that one oxygen atom is more labile than the other, leading to selective isotopic exchange under appropriate conditions [14]. This differential reactivity is attributed to the electronic asymmetry within the nitro group, which is influenced by the aromatic substitution pattern [14].

Labeling PositionExchange Rate (h⁻¹)SelectivityProduct Distribution
Nitro-N¹⁵1.2 × 10⁻⁵95% retentionSingle labeled product
Nitro-O¹⁸(1)3.4 × 10⁻⁴70% exchangeMixed isotopomers
Nitro-O¹⁸(2)8.7 × 10⁻⁶15% exchangeMinimal scrambling

The oxygen isotope labeling studies have demonstrated that the nitro group can participate in oxygen exchange reactions with water and other oxygen-containing species [14]. The rate of exchange is influenced by the pH of the reaction medium, with both acidic and basic conditions promoting the exchange process [14]. The mechanism of oxygen exchange involves the formation of transient intermediates where the nitro group adopts different bonding arrangements [14].

Chemical isotope labeling techniques have been applied to study the mobility of nitro-oxygen atoms during chemical transformations [15]. The quantitative analysis of isotopic distributions provides information about the mechanism of bond breaking and formation processes [15]. The use of mass spectrometry to analyze the isotopic patterns has enabled the determination of exchange rates and selectivities with high precision [15].

Precursor Role in Benzodiazepine Analog Synthesis

The 3-(3-Nitrophenoxy)benzaldehyde scaffold demonstrates significant utility in the synthesis of benzodiazepine analogs through its ability to participate in key cyclization reactions. The compound's structural features, including the nitrophenoxy moiety and aldehyde functionality, position it as an ideal precursor for constructing the seven-membered diazepine ring system characteristic of benzodiazepine derivatives [3] [4].

Research has established that 3-(3-Nitrophenoxy)benzaldehyde serves as a critical intermediate in the synthesis of benzodiazepine analogs through condensation reactions with ortho-phenylenediamine derivatives. The synthesis pathway involves the formation of a hydroxychalcone backbone through reaction with 2-hydroxyacetophenone, followed by cyclization in the presence of triethylamine to yield the desired benzodiazepine core structure [3]. This approach has demonstrated yields ranging from 70% to 82% depending on the specific reaction conditions employed.

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful methodology for constructing benzodiazepine analogs using 3-(3-Nitrophenoxy)benzaldehyde as a key building block. The application of RCM in heterocyclic synthesis has been extensively validated for the formation of functionalized nitrogen-containing cycles, with particular efficacy demonstrated in the synthesis of bridged nitrogen heterocycles [5] [6].

The implementation of RCM strategies with 3-(3-Nitrophenoxy)benzaldehyde derivatives involves the strategic incorporation of terminal alkene functionalities that can undergo metathesis-mediated cyclization. Grubbs second-generation catalyst has shown optimal performance in these transformations, enabling the formation of benzodiazepine analogs under mild reaction conditions [6]. The electron-withdrawing nature of the nitrophenoxy substituent facilitates the metathesis process by reducing the electron density around the nitrogen center, thereby minimizing catalyst deactivation [6].

Recent developments in RCM methodology have demonstrated that 3-(3-Nitrophenoxy)benzaldehyde derivatives can be efficiently converted to seven-membered heterocycles through carefully controlled reaction conditions. The use of low catalyst loadings, ranging from 2 to 5 mol%, has proven effective in achieving high yields while maintaining cost-effectiveness [6]. The reaction typically proceeds at temperatures between 40-60°C over 8-24 hours, with yields consistently exceeding 70% for appropriately functionalized substrates.

Photoinduced Cyclization Pathways

Photoinduced cyclization represents an environmentally benign approach to benzodiazepine synthesis using 3-(3-Nitrophenoxy)benzaldehyde as a photochemically active precursor. The compound's structural features, particularly the nitrophenoxy chromophore, enable efficient light absorption and subsequent photochemical transformation [7] [8].

The photoinduced cyclization mechanism involves the formation of excited state intermediates through energy transfer from photosensitizers such as iridium-based complexes. Under blue light-emitting diode (LED) irradiation, 3-(3-Nitrophenoxy)benzaldehyde derivatives undergo intramolecular cyclization through a proposed mechanism involving 1,5-hydrogen shift followed by 6π electrocyclization [7]. This process has been optimized to achieve moderate to good yields ranging from 60% to 85% depending on the specific substrate and reaction conditions.

The photoinduced pathway offers distinct advantages including atom economy, mild reaction conditions, and the ability to access complex molecular architectures without the need for harsh reagents or elevated temperatures. The reaction typically proceeds at room temperature under an inert atmosphere, with reaction times ranging from 12 to 48 hours depending on the light intensity and substrate concentration [7] [8].

Template for Polycyclic Aromatic Hydrocarbon Derivatives

3-(3-Nitrophenoxy)benzaldehyde serves as an effective template for the construction of polycyclic aromatic hydrocarbon (PAH) derivatives through various synthetic strategies. The compound's aromatic framework provides a foundation for the extension of π-conjugated systems, while the nitro and aldehyde functionalities offer reactive sites for further elaboration [9] [10].

The electron-deficient nature of the nitrophenoxy system enhances the compound's reactivity toward electron-rich coupling partners, facilitating the formation of extended aromatic systems through both thermal and photochemical processes. This reactivity profile makes 3-(3-Nitrophenoxy)benzaldehyde particularly valuable for the synthesis of nitrogen-containing PAH derivatives with bowl-shaped or planar architectures [10].

Diels-Alder Reactions with Electron-Deficient Dienophiles

The application of 3-(3-Nitrophenoxy)benzaldehyde in Diels-Alder reactions represents a strategic approach to polycyclic aromatic hydrocarbon synthesis. The compound's electron-deficient characteristics, enhanced by the nitro substituent, position it as an effective dienophile in cycloaddition reactions with electron-rich dienes [11] [12].

The nitro group in 3-(3-Nitrophenoxy)benzaldehyde significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO gap and accelerating the Diels-Alder reaction [11]. This electronic effect enables efficient cycloaddition with various diene partners, including substituted butadienes, cyclopentadiene, and furan derivatives. The reaction typically proceeds under thermal conditions ranging from 80°C to 120°C, with reaction times of 12-24 hours yielding cycloadducts in 70-90% yield [13].

The stereochemical outcome of Diels-Alder reactions involving 3-(3-Nitrophenoxy)benzaldehyde is highly dependent on the steric and electronic properties of the diene partner. Electron-rich dienes such as 1,3-cyclohexadiene and 2,3-dimethylbutadiene show excellent reactivity, with regioselectivity controlled by the electronic properties of the nitrophenoxy substituent [11] [14]. The formation of endo and exo products can be influenced by reaction temperature and solvent choice, with higher temperatures generally favoring thermodynamically controlled product formation.

Recent studies have demonstrated that 3-(3-Nitrophenoxy)benzaldehyde derivatives can participate in asymmetric Diels-Alder reactions when combined with chiral Lewis acid catalysts. The use of chiral titanium or aluminum complexes has enabled the preparation of enantiomerically enriched cycloadducts with enantiomeric excesses exceeding 80% under optimized conditions [13].

Oxidative Coupling for Extended π-Conjugated Systems

Oxidative coupling reactions utilizing 3-(3-Nitrophenoxy)benzaldehyde provide access to extended π-conjugated systems through the formation of carbon-carbon bonds between aromatic units. The compound's electronic properties, particularly the electron-withdrawing nature of the nitrophenoxy system, facilitate oxidative coupling processes under both chemical and electrochemical conditions [9] [15].

The formation of extended π-conjugated systems through oxidative coupling typically involves the use of chemical oxidants such as iron(III) chloride, potassium persulfate, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). These reagents promote the formation of radical cation intermediates that undergo subsequent coupling reactions to generate polycyclic aromatic systems [9]. The reaction conditions vary depending on the specific oxidant employed, with temperatures ranging from room temperature to 100°C and reaction times of 6-24 hours.

The mechanism of oxidative coupling involves the initial formation of a radical cation through single-electron transfer from the aromatic system to the oxidant. This radical cation intermediate then undergoes coupling with a second aromatic unit, followed by deprotonation and rearomatization to yield the extended π-conjugated product [16] [15]. The regioselectivity of the coupling process is influenced by the electronic properties of the aromatic substituents, with electron-rich positions favoring coupling.

Electrochemical oxidative coupling has emerged as an alternative approach for the synthesis of extended π-conjugated systems from 3-(3-Nitrophenoxy)benzaldehyde. This methodology offers advantages including precise control of the oxidation potential, reduced use of chemical oxidants, and the ability to monitor the reaction progress through voltammetric techniques. The electrochemical approach typically employs platinum or glassy carbon electrodes in acetonitrile or dichloromethane containing supporting electrolytes such as tetrabutylammonium hexafluorophosphate [9].

Reaction TypeConditionsYield (%)Product Characteristics
Ring-Closing MetathesisGrubbs 2nd Gen, 40°C, 8h75Benzodiazepine core structure
Photoinduced CyclizationIr(bpy)₃Cl₂, LED, 25°C, 24h68Benzazepine derivative
Diels-Alder with Maleimide120°C, 24h85Cycloadduct with high regioselectivity
Oxidative Coupling with FeCl₃CH₂Cl₂, 25°C, 6h85Extended π-conjugated system

XLogP3

3

Hydrogen Bond Acceptor Count

4

Exact Mass

243.05315777 g/mol

Monoisotopic Mass

243.05315777 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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